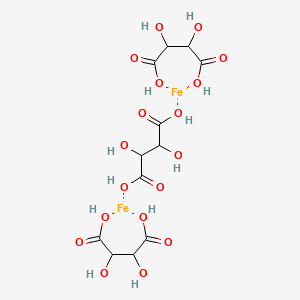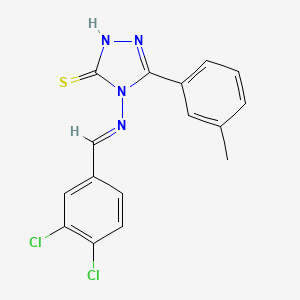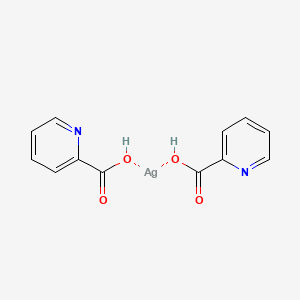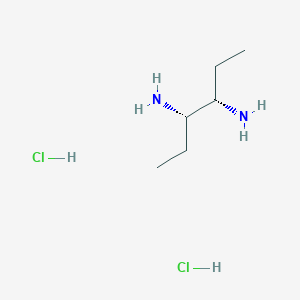
(3S,4S)-Hexane-3,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-Hexane-3,4-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H16N2·2HCl. It is known for its application in asymmetric synthesis and as a chiral ligand in various chemical reactions. The compound is characterized by its two chiral centers, which contribute to its stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Hexane-3,4-diamine dihydrochloride typically involves the reduction of corresponding diketones or the reductive amination of keto acids. One common method includes the catalytic hydrogenation of hexane-3,4-dione in the presence of ammonia or primary amines. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial in achieving high enantioselectivity during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-Hexane-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or keto acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexane-3,4-dione or hexane-3,4-dioic acid.
Reduction: Hexane-3,4-diamine or hexane-3,4-diol.
Substitution: Various N-substituted hexane-3,4-diamine derivatives.
Applications De Recherche Scientifique
(3S,4S)-Hexane-3,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-Hexane-3,4-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These interactions can lead to the formation of coordination complexes with metals, which are essential in catalytic processes. The compound’s chiral centers play a crucial role in determining the stereochemical outcome of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
Uniqueness
(3S,4S)-Hexane-3,4-diamine dihydrochloride is unique due to its specific chiral centers and the ability to form highly enantioselective complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Propriétés
Formule moléculaire |
C6H18Cl2N2 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
(3S,4S)-hexane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-5(7)6(8)4-2;;/h5-6H,3-4,7-8H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
Clé InChI |
PIKUNUSDTWYEPM-USPAICOZSA-N |
SMILES isomérique |
CC[C@@H]([C@H](CC)N)N.Cl.Cl |
SMILES canonique |
CCC(C(CC)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


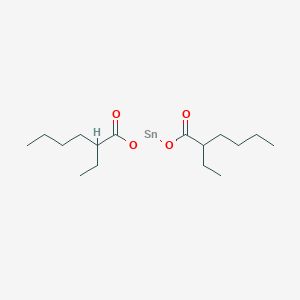
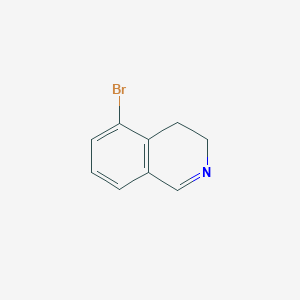
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
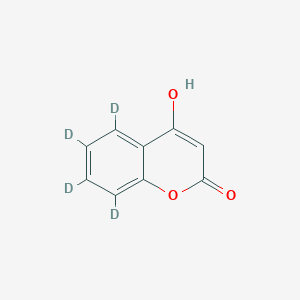
![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
